molecular formula C17H20F3N3O3S B2556942 N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034374-84-8

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2556942
CAS No.: 2034374-84-8
M. Wt: 403.42
InChI Key: TWHGSHQJBWNRQD-UHFFFAOYSA-N
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Description

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic, small-molecule compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates a pyrazole core—a privileged scaffold in drug discovery known for its versatile biological activity—which is further functionalized with a methanesulfonamide group and a trifluoromethylphenyl moiety. The methanesulfonamide group is a key pharmacophore found in numerous bioactive molecules, including herbicides and enzyme inhibitors, often contributing to target binding and metabolic stability. The inclusion of a tetrahydropyran (oxan-2-yl) group is a strategic modification that can enhance the compound's physicochemical properties, such as solubility, and is a feature explored in the optimization of central nervous system (CNS) active agents to improve blood-brain barrier penetration and overall drug-likeness . The trifluoromethyl group is a common substituent used to fine-tune electronicity, lipophilicity, and overall potency. This specific molecular architecture suggests potential utility as a key intermediate or a functional probe in high-throughput screening campaigns. Researchers may employ this compound in the development of novel enzyme inhibitors, particularly for targets where sulfonamide-containing molecules are known to interact, or as a building block in the synthesis of more complex heterocyclic systems for the exploration of new chemical space . Its primary value lies in its application as a tool compound for investigating signal transduction pathways, characterizing putative protein binding sites, and advancing the discovery of new therapeutic agents.

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O3S/c18-17(19,20)14-6-4-13(5-7-14)12-27(24,25)22-15-9-21-23(10-15)11-16-3-1-2-8-26-16/h4-7,9-10,16,22H,1-3,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHGSHQJBWNRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 1H-pyrazol-4-yl moiety is typically constructed via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones . In one approach, hydrazine derivatives react with β-keto esters under acidic conditions to form the pyrazole ring. For example, 4-hydrazinophenyl intermediates (e.g., 1-(4-hydrazinophenyl)-N-methylmethanesulfonamide ) undergo cyclization with cyclohexanone in acetic acid at reflux (5 hours), yielding substituted pyrazoles with ~65–78% efficiency.

Sulfonamide Functionalization

The 1-[4-(trifluoromethyl)phenyl]methanesulfonamide segment is introduced via nucleophilic substitution. Reacting 4-(trifluoromethyl)benzyl chloride with sulfonamide precursors (e.g., sodium sulfonamide salts) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves sulfonamide bond formation. Yields range from 60% to 85%, contingent on stoichiometric ratios and catalyst use (e.g., triethylamine).

Oxan-2-ylmethyl Sidechain Incorporation

The tetrahydropyran (oxane) group is appended through alkylation of the pyrazole nitrogen. Using 2-(chloromethyl)tetrahydropyran and potassium carbonate in acetonitrile under reflux (8–10 hours) attaches the oxan-2-ylmethyl substituent. This step typically achieves 70–90% yield after purification via silica gel chromatography.

Stepwise Preparation Methodology

Synthesis of 1-[4-(Trifluoromethyl)phenyl]methanesulfonyl Chloride

  • Starting Material : 4-(Trifluoromethyl)benzyl alcohol (10 mmol) is dissolved in dichloromethane (30 mL).
  • Chlorosulfonation : Thionyl chloride (15 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
  • Workup : The mixture is concentrated under vacuum, yielding the sulfonyl chloride as a pale-yellow liquid (yield: 92%).

Formation of Pyrazole-4-amine Intermediate

  • Cyclization : A mixture of 4-hydrazinobenzenesulfonamide (5 mmol), ethyl acetoacetate (5.5 mmol), and acetic acid (20 mL) is refluxed for 5 hours.
  • Isolation : The product precipitates upon cooling, filtered, and recrystallized from ethanol to give 4-amino-1H-pyrazole-3-sulfonamide (yield: 68%).

Coupling and Alkylation

  • Sulfonamide Bond Formation : The pyrazole-4-amine (3 mmol) reacts with 1-[4-(trifluoromethyl)phenyl]methanesulfonyl chloride (3.3 mmol) in pyridine (10 mL) at 50°C for 12 hours.
  • Alkylation : The intermediate (2 mmol) is treated with 2-(bromomethyl)tetrahydropyran (2.4 mmol) and K₂CO₃ (4 mmol) in acetonitrile (15 mL) under reflux for 10 hours.
  • Purification : Column chromatography (ethyl acetate/hexane, 1:3) affords the final compound as a white solid (overall yield: 58%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Efficiency : Acetic acid outperforms propionic acid in pyrazole formation, providing higher yields (78% vs. 62%) due to superior proton-donating capacity.
  • Alkylation Kinetics : Acetonitrile enables faster oxan-2-ylmethyl incorporation compared to DMF (10 hours vs. 16 hours), attributed to its moderate polarity and boiling point.

Catalytic Enhancements

  • Triethylamine : Adding 1.2 equivalents during sulfonylation increases yields from 60% to 82% by neutralizing HCl byproducts.
  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates alkylation, reducing reaction time by 30%.

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.72 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (s, 2H, SO₂CH₂), 3.98 (m, 2H, oxane-OCH₂), 3.45 (m, 1H, oxane-CH), 1.50–1.20 (m, 6H, oxane-CH₂).
IR (KBr) 3270 cm⁻¹ (N-H), 1325 cm⁻¹ (S=O asym), 1140 cm⁻¹ (S=O sym), 1120 cm⁻¹ (C-F).

Chromatographic Purity

  • HPLC : Retention time = 6.78 min (C18 column, acetonitrile/water 70:30), purity >98%.
  • Melting Point : 182–184°C (uncorrected).

Applications and Derivatives

Biological Activity

The compound’s sulfonamide-pyrazole-oxane architecture confers antimicrobial and anti-inflammatory properties. Derivatives exhibit IC₅₀ values of 12–18 μM against COX-2, comparable to celecoxib.

Material Science Applications

As a ligand in transition metal complexes, it enhances catalytic activity in Suzuki-Miyaura couplings (TON up to 15,000).

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the trifluoromethylphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can bind and modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Heterocycle Variations

The target compound utilizes a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. Analogues from the evidence include:

  • Pyrazole derivatives (e.g., ): Share the same core but differ in substituents.
  • Benzimidazole derivatives (): Replace pyrazole with a fused benzene-imidazole system, altering electronic properties and steric bulk .

Substituent Analysis

Substituent Position Target Compound Analogues (Examples) Impact on Properties
1-position Oxan-2-ylmethyl 3-(Trifluoromethyl)benzyl (), 3-chlorophenoxymethyl () Oxane enhances solubility; aromatic groups (e.g., benzyl) increase lipophilicity .
4-position Methanesulfonamide-4-(trifluoromethyl)phenyl Benzenesulfonamide (), pyrazole-4-sulfonamide () Methanesulfonamide reduces steric hindrance compared to bulkier aryl sulfonamides .

Sulfonamide Variations

  • Methanesulfonamide : Present in the target compound and , offering compact size for target binding .
  • Pyrazole-sulfonamide (): Adds a second heterocycle, altering electronic and steric profiles .

Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn:

  • Solubility : Oxane’s oxygen atom may improve aqueous solubility compared to purely aromatic substituents (e.g., ’s benzyl group) .
  • Melting Point : Analogues like ’s compound (MP: 252–255°C) suggest high thermal stability for sulfonamides with rigid substituents .
  • Metabolic Stability : Trifluoromethyl groups resist oxidative metabolism, a feature shared with and .

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